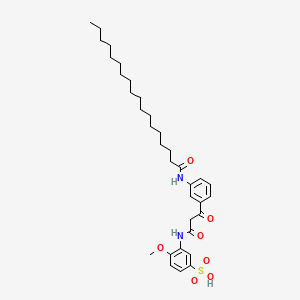
3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid is a complex organic compound with a molecular formula of C34H49N2NaO7S
Preparation Methods
The synthesis of 3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid involves multiple steps. The primary synthetic route includes the reaction of 1,3-dioxo compounds with 3-((1-oxooctadecyl)amino)phenyl derivatives under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers
Mechanism of Action
The mechanism of action of 3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid can be compared with similar compounds such as:
Sodium 3-((1,3-dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonate: This compound has similar structural properties but differs in its sodium salt form.
4-methoxy-3-((3-(3-octadecanamidophenyl)-3-oxopropanamido)benzene-1-sulfonic acid: This compound shares similar functional groups but has variations in its molecular structure .
The uniqueness of this compound lies in its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
CAS No. |
27982-29-2 |
|---|---|
Molecular Formula |
C34H50N2O7S |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
4-methoxy-3-[[3-[3-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C34H50N2O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-33(38)35-28-20-18-19-27(24-28)31(37)26-34(39)36-30-25-29(44(40,41)42)22-23-32(30)43-2/h18-20,22-25H,3-17,21,26H2,1-2H3,(H,35,38)(H,36,39)(H,40,41,42) |
InChI Key |
WBRNAYOLDDFLPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















